molecular formula C8H7ClN4O B13178572 4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine

4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine

Cat. No.: B13178572
M. Wt: 210.62 g/mol
InChI Key: IAASMIHROZGRRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(3-methylfuran-2-yl)-1,3,5-triazin-2-amine is a 1,3,5-triazine derivative characterized by:

  • Position 4: A chlorine atom, a common substituent in triazine chemistry due to its role as a leaving group in nucleophilic substitution reactions.
  • Position 2: A primary amine, enabling hydrogen bonding and further functionalization.

This compound’s structure positions it within a broader class of triazine derivatives, which are widely studied for applications in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C8H7ClN4O

Molecular Weight

210.62 g/mol

IUPAC Name

4-chloro-6-(3-methylfuran-2-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H7ClN4O/c1-4-2-3-14-5(4)6-11-7(9)13-8(10)12-6/h2-3H,1H3,(H2,10,11,12,13)

InChI Key

IAASMIHROZGRRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)C2=NC(=NC(=N2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-methylfuran and 2-amino-4,6-dichloro-1,3,5-triazine.

    Reaction Conditions: The reaction between 3-methylfuran and 2-amino-4,6-dichloro-1,3,5-triazine is carried out in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction Reactions: The triazine ring can be reduced to form dihydrotriazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethylformamide or acetonitrile, at elevated temperatures.

    Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of new triazine derivatives with various functional groups.

    Oxidation Reactions: Formation of furan-2,3-dione derivatives.

    Reduction Reactions: Formation of dihydrotriazine derivatives.

Scientific Research Applications

4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Agricultural Chemistry: It is explored as a potential herbicide or pesticide due to its ability to inhibit specific biological pathways in plants and pests.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the disruption of essential biochemical pathways. In the case of antimicrobial activity, it may interfere with the synthesis of nucleic acids or proteins in microbial cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

The substituent at position 6 significantly influences physicochemical and biological properties. Key comparisons include:

Compound Name Substituent at Position 6 Key Properties/Applications References
4-Chloro-6-(3-methylfuran-2-yl)-1,3,5-triazin-2-amine 3-Methylfuran-2-yl Potential for hydrogen bonding via furan oxygen; moderate lipophilicity
6-(4-Chlorophenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine 4-Chlorophenyl Antileukemic activity (IC₅₀: 2.3 μM)
N-(sec-butyl)-4-chloro-6-((3-methylbutan-2-yl)thio)-1,3,5-triazin-2-amine (3-Methylbutan-2-yl)thio Enhanced lipophilicity (logP: ~3.8)
4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine Piperidin-1-yl Improved solubility in polar solvents
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine Morpholin-4-yl Neurological receptor modulation

Key Observations :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance reactivity for nucleophilic substitution .
  • Heterocyclic groups (e.g., morpholine, piperidine) improve solubility and bioavailability .
  • Thioether substituents (e.g., (3-methylbutan-2-yl)thio) increase lipophilicity, favoring membrane permeability .
Substituent Variations at Position 4

The chlorine atom at position 4 is retained in most analogs but may be replaced in advanced derivatives:

Compound Name Substituent at Position 4 Reactivity/Stability References
4-Chloro-6-(3-methylfuran-2-yl)-1,3,5-triazin-2-amine Chlorine Retains Cl for potential substitution
4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine Methoxy Reduced electrophilicity; herbicide applications
Terbuthylazine Ethylimino Agrochemical use (herbicide)

Key Observations :

  • Chlorine at position 4 facilitates further functionalization (e.g., Suzuki coupling, amination) .
  • Methoxy or ethylimino groups at position 4 reduce electrophilicity, stabilizing the compound for specific applications .
Crystallographic Data
  • Morpholine Derivatives : Crystallographic studies confirm planar triazine rings with bond lengths of 1.32–1.35 Å (C–N) and 1.70–1.73 Å (C–Cl) .
  • Piperidine Derivatives : Dihedral angles between the triazine ring and substituents range from 15–25°, influencing packing efficiency .

Biological Activity

4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine is a heterocyclic compound featuring a triazine ring, which has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and its applications in medicinal and agricultural chemistry.

Synthesis

The synthesis of 4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine typically involves the reaction of 3-methylfuran with 2-amino-4,6-dichloro-1,3,5-triazine under basic conditions. The reaction is performed in reflux conditions and purified via column chromatography to yield the desired product .

PropertyValue
Molecular FormulaC₈H₇ClN₄O
Molecular Weight210.62 g/mol
IUPAC Name4-chloro-6-(3-methylfuran-2-yl)-1,3,5-triazin-2-amine
InChI KeyIAASMIHROZGRRW-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds with a triazine core, including 4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine, exhibit significant anticancer activity. For instance:

  • Cell Lines Tested : The compound has shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values reported in the low micromolar range .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, it can disrupt the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways .

Case Studies

  • In Vitro Studies : In studies involving various derivatives of triazine compounds, it was found that those with similar structural features to 4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine exhibited IC50 values ranging from 0.20 µM to 46 µM against different cancer cell lines .
  • Cytotoxicity Evaluation : A comprehensive evaluation demonstrated that several derivatives showed selective toxicity towards cancer cells while remaining non-toxic to normal cells .

Medicinal Chemistry

Due to its promising anticancer properties, 4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine is explored as a building block for synthesizing novel pharmaceutical agents targeting various cancers.

Agricultural Chemistry

The compound is also investigated for its potential use as a herbicide or pesticide. Its ability to inhibit specific biological pathways in plants and pests suggests it could be effective in agricultural applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.